6-hydroxy-3-methyl-N-phenyl-4-(pyridin-3-yl)-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-METHYL-6-OXO-N-PHENYL-4-(PYRIDIN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure that combines a thienopyridine core with additional functional groups, making it a versatile candidate for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-6-OXO-N-PHENYL-4-(PYRIDIN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-bromo acetophenone with vetraldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione. The final thienopyridine derivative is obtained by reacting the pyridinethione with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-6-OXO-N-PHENYL-4-(PYRIDIN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and Friedel-Crafts acylation for introducing acyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-METHYL-6-OXO-N-PHENYL-4-(PYRIDIN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-METHYL-6-OXO-N-PHENYL-4-(PYRIDIN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit key enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Pyrrolopyrazine Derivatives: Exhibiting antimicrobial, anti-inflammatory, and kinase inhibitory activities.
Isoxazole Derivatives: Important for their wide spectrum of biological activities and therapeutic potential.
Uniqueness
What sets 3-METHYL-6-OXO-N-PHENYL-4-(PYRIDIN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE apart is its unique thienopyridine core, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and materials.
Properties
Molecular Formula |
C20H17N3O2S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-methyl-6-oxo-N-phenyl-4-pyridin-3-yl-5,7-dihydro-4H-thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C20H17N3O2S/c1-12-17-15(13-6-5-9-21-11-13)10-16(24)23-20(17)26-18(12)19(25)22-14-7-3-2-4-8-14/h2-9,11,15H,10H2,1H3,(H,22,25)(H,23,24) |
InChI Key |
MMGIXVUECQEWIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(CC(=O)N2)C3=CN=CC=C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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